N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide
Overview
Description
“N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, proline derivatives can be used as preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Analgesic Agents
The compound has been used in the synthesis of novel derivatives of 4-(1-pyrrolidinyl)piperidine as potential analgesic agents . These synthetic compounds exhibit significant to highly significant analgesic activity . The size of the substituent, electron donating or withdrawing effect of substituents, as well as the position of substituent on phenyl ring affected the activity . These compounds could be considered to develop a new class of analgesics .
Anti-Bacterial Agents
Piperidine and pyrrolidine nucleus containing compounds, including “N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide”, have shown tremendous potential to exhibit anti-bacterial activity . Different derivatives of 4-(1-pyrrolidinyl)piperidine were synthesized and screened for their antibacterial activity . Some of the compounds were found to possess highly significant activity .
Anti-Fungal Agents
Similarly, these compounds have also been used as anti-fungal agents . The synthesized compounds were evaluated for both antibacterial and anti fungal activity . Some of the compounds were found to possess highly significant activity .
Anti-Inflammatory Agents
The piperidine containing compounds, including “N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide”, have shown anti-inflammatory activity . It was therefore proposed to synthesize some promising anti-inflammatory compounds .
Anti-Acetylcholinesterase Agents
These compounds have also shown anti-acetylcholinesterase activity . This activity is particularly important in the treatment of neurodegenerative diseases like Alzheimer’s .
Antidiabetic Agents
The piperidine containing compounds have shown antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs .
properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-7-9-18-10-8-13)19-15-5-3-14(4-6-15)17(22)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQOLRVNHJKBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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